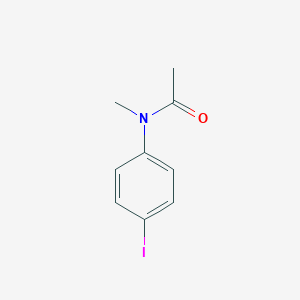
N-(4-iodophenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-N-methylacetamide, also known as IAM, is a chemical compound that is widely used in scientific research. It is a derivative of acetamide and has a methyl group and an iodine atom attached to the phenyl ring. IAM is a versatile compound that has been used in various research studies due to its unique properties.
科学的研究の応用
N-(4-iodophenyl)-N-methylacetamide has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent for protein modification and labeling. This compound reacts with cysteine residues in proteins, forming a stable adduct that can be easily detected using mass spectrometry. This technique is widely used in proteomics research for protein identification and quantification.
This compound has also been used in drug discovery research. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is a target for Alzheimer's disease treatment. This compound has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
作用機序
N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins via a Michael addition reaction. The reaction forms a stable adduct that can be detected using mass spectrometry. The reaction is specific to cysteine residues and does not react with other amino acids. This compound has also been shown to inhibit the activity of various enzymes by covalently modifying the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to modify the activity of various enzymes and proteins. Its effects on the body depend on the specific target of the compound. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
This compound has also been shown to modify the activity of various enzymes involved in the metabolism of drugs. This can lead to changes in drug efficacy and toxicity. The effects of this compound on the body are dependent on the dose and duration of exposure.
実験室実験の利点と制限
N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has a specific reactivity towards cysteine residues, which makes it a useful tool for protein modification and labeling. This compound has also been shown to inhibit the activity of various enzymes, making it a potential drug candidate.
One limitation of this compound is its reactivity towards cysteine residues. This can lead to non-specific labeling of proteins, which can complicate data interpretation. This compound can also modify the activity of various enzymes, which can lead to off-target effects. The effects of this compound on the body are dependent on the specific target of the compound and the dose and duration of exposure.
将来の方向性
There are many future directions for research involving N-(4-iodophenyl)-N-methylacetamide. One potential area of research is the development of new drugs based on the inhibitory activity of this compound towards enzymes. This compound has been shown to inhibit the activity of various enzymes involved in disease pathways, making it a potential drug candidate.
Another area of research is the development of new protein labeling techniques using this compound. The specificity of this compound towards cysteine residues makes it a useful tool for protein modification and labeling. New methods for specific labeling of proteins using this compound could improve the accuracy and sensitivity of proteomics research.
Conclusion:
This compound is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for protein modification and labeling, drug discovery research, and enzyme inhibition studies. While there are limitations to the use of this compound in lab experiments, its potential for future research is vast. Further research into the mechanisms of action and specific targets of this compound could lead to the development of new drugs and techniques for protein labeling and modification.
特性
CAS番号 |
62404-59-5 |
|---|---|
分子式 |
C9H10INO |
分子量 |
275.09 g/mol |
IUPAC名 |
N-(4-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChIキー |
FDRHCZCXVDWMJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
正規SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


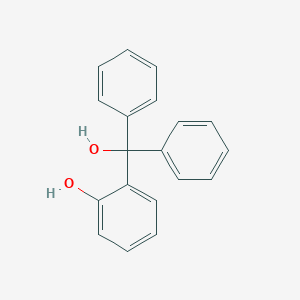

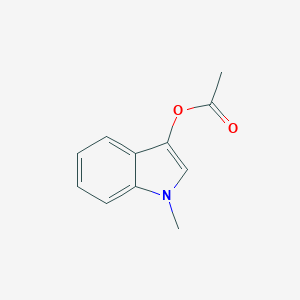
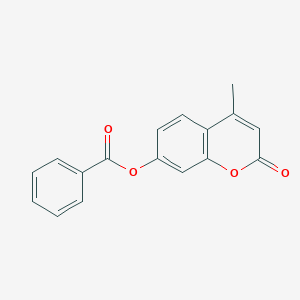
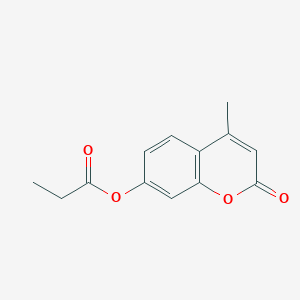
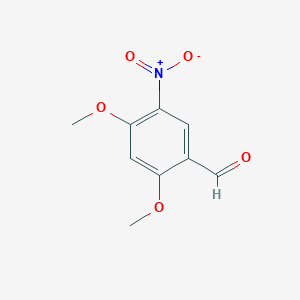

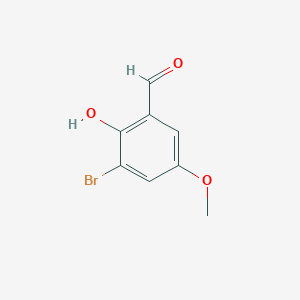
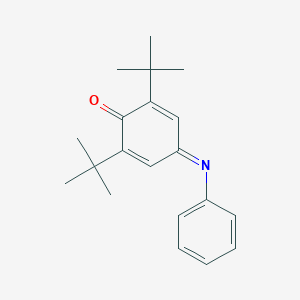
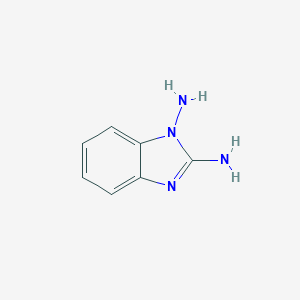
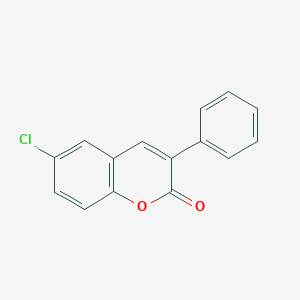
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)